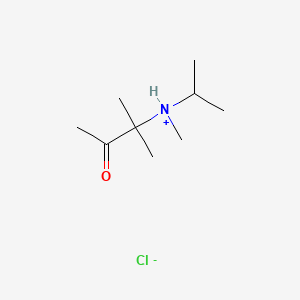![molecular formula C6H7NO2S B13770059 3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one CAS No. 65815-12-5](/img/structure/B13770059.png)
3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-thioxo-(9CI) is a heterocyclic compound that features a fused ring system combining pyrrole and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-thioxo-(9CI) can be achieved through several synthetic routes. One common method involves the stereoselective synthesis from nitroethane, isovanillin, and ethyl vinyl ether . The key steps in this synthesis include the silylation of six-membered cyclic nitronates, leading to the formation of 5,6-dihydro-4H-1,2-oxazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-thioxo-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-thioxo-(9CI) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-thioxo-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one: Another heterocyclic compound with a similar fused ring system.
Tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one: A closely related compound with slight structural differences.
Uniqueness
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-thioxo-(9CI) is unique due to its specific combination of pyrrole and oxazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
65815-12-5 |
|---|---|
Formule moléculaire |
C6H7NO2S |
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-1-one |
InChI |
InChI=1S/C6H7NO2S/c8-5-4-2-1-3-7(4)6(10)9-5/h4H,1-3H2 |
Clé InChI |
ZFIIUEKWWOHESG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(=O)OC(=S)N2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


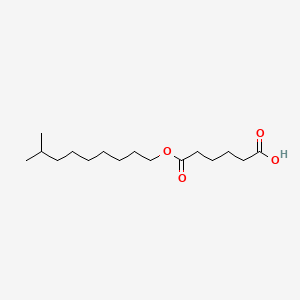




![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
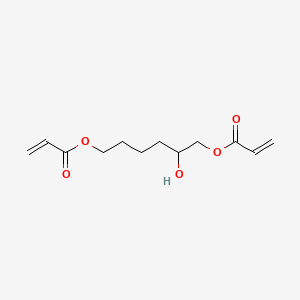
![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)

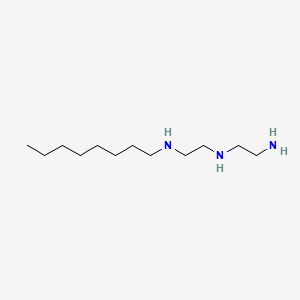
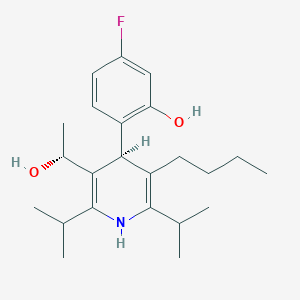
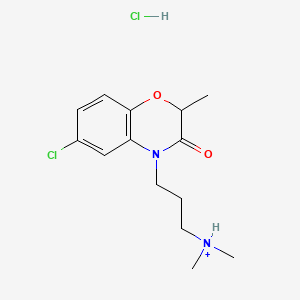
![6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13770031.png)
